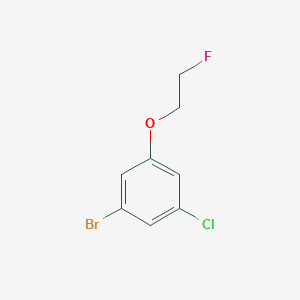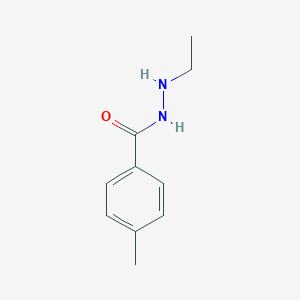
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride
Übersicht
Beschreibung
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride (BCFBS) is an organic compound belonging to the class of halogenated sulfonamides. It is a white crystalline solid with a melting point of 175-176 °C. BCFBS is used in organic synthesis as a reagent for the preparation of various compounds, such as esters, amides, and sulfonamides. It is also used as a catalyst in polymerization reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as esters, amides, and sulfonamides. It has also been used as a catalyst in polymerization reactions. In addition, 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride has been used in the preparation of various drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride is not fully understood. It is believed that the compound acts as a catalyst, which helps to accelerate the reaction of the reactants. The mechanism of action is likely to involve the formation of an intermediate, which then reacts with the reactants to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride have not been extensively studied. However, it has been reported that 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride may have some antibacterial activity. It has also been reported to have some antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, it is relatively easy to use and can be used in a variety of reactions. The main limitation of using 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride is that it is a hazardous substance and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, research into the synthesis of new compounds using 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride as a reagent could lead to the development of new medicines and other products. Finally, further research into the use of 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride in polymerization reactions could lead to the development of new materials with improved properties.
Eigenschaften
IUPAC Name |
2-bromo-5-cyano-3-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-6(4-12)1-5(3-11)2-7(8)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHLCFYLVACNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B1415885.png)
![[4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol](/img/structure/B1415890.png)
![5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415892.png)

![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine](/img/structure/B1415894.png)
![2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1415895.png)

![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)
![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)
![3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1415900.png)
